molecular formula C11H17NO3 B2468353 Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate CAS No. 2470279-22-0

Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate

Cat. No. B2468353
CAS RN: 2470279-22-0
M. Wt: 211.261
InChI Key: ZZYCHWANMWNDOH-RKDXNWHRSA-N
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Description

“Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate” is a carbamate ester. Carbamate esters are organic compounds that are derived from carbamic acid and form a type of bond called a carbamate group . The tert-butyl group is a very common protecting group in organic synthesis, due to its ease of addition and removal. The ethynyloxolan part of the molecule suggests the presence of a cyclic ether (oxolane) and an alkyne (ethynyl) group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbamate group, a tert-butyl group, and an oxolane ring. The 2R,3R configuration indicates the stereochemistry of the compound, which would be important in reactions and interactions with other molecules .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Isomorphous Crystal Structures: The compound tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate is part of a family of compounds known for their isomorphous crystal structures. It features bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds in its crystals, demonstrating the compound's ability to form stable molecular arrangements through simultaneous hydrogen and halogen bonds on the carbonyl group (Baillargeon et al., 2017).

Synthesis and Chemical Properties

  • Synthesis of Enantiopure Compounds: This compound is used as an intermediate in the synthesis of enantiopure N-protected β-hydroxy­valine, highlighting its role in producing compounds with specific spatial configurations, essential in various biochemical applications (Oku et al., 2004).
  • Synthetic Intermediate in Natural Product Synthesis: It is also a key intermediate in the synthesis of natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines, indicating its potential in medicinal chemistry (Tang et al., 2014).

Crystallographic and Structural Studies

  • Crystallographic Analysis: The compound has been a subject in crystallographic studies to understand its molecular conformation and interactions. These studies provide insights into how molecules like tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate pack together and interact at the molecular level, which is crucial for developing new materials and drugs (Kant et al., 2015).

Applications in Organic Synthesis

  • Photoredox-Catalyzed Reactions: The compound is utilized in photoredox-catalyzed reactions, particularly in the amination of o-hydroxyarylenaminones. This showcases its potential in facilitating complex organic reactions under mild conditions, broadening its applications in synthetic organic chemistry (Wang et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

As with any chemical compound, handling “Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound has biological activity, to materials science if the compound has interesting physical properties .

properties

IUPAC Name

tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-9-8(6-7-14-9)12-10(13)15-11(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,12,13)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYCHWANMWNDOH-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCO[C@@H]1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate

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